molecular formula C9H8O4<br>C9H8O4<br>CH3COOC6H4COOH<br>HC9H7O4 B3417949 2-(Acetyloxy)(carboxy-~13~C)benzoic acid CAS No. 1173022-25-7

2-(Acetyloxy)(carboxy-~13~C)benzoic acid

Cat. No. B3417949
Key on ui cas rn: 1173022-25-7
M. Wt: 180.16 g/mol
InChI Key: BSYNRYMUTXBXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05154930

Procedure details

To prepare a suspension, desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Then 0.5 ml of the salicylic acid acetate-lipid solution was added to 9.5 ml of distilled water and briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure forming a suspension. The resulting suspension was milky in appearance and did not contain visable crystals or aggregates after a 30 minute period. Light microscopy of the suspension revealed aggregates, primarily with a diameter below 5 microns and no crystal characteristic for salicylic acid acetate. This suspension contained 0.5 mg salicylic acid acetate/ml.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
salicylic acid acetate
Quantity
0.5 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O.O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|

Inputs

Step One
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Name
above solution
Quantity
1.6 mL
Type
reactant
Smiles
Name
phosphatides
Quantity
400 mg
Type
reactant
Smiles
Step Four
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
9.5 mL
Type
reactant
Smiles
O
Step Five
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Step Six
Name
salicylic acid acetate
Quantity
0.5 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 °C
Stirring
Type
CUSTOM
Details
briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare a suspension
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was performed at about 22.5° C.
CUSTOM
Type
CUSTOM
Details
forming a suspension
CUSTOM
Type
CUSTOM
Details
after a 30 minute
Duration
30 min

Outcomes

Product
Name
Type
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05154930

Procedure details

To prepare a suspension, desalted egg phosphatides (Hepar) were dissolved in ethanol at a concentration of 250 mg/ml in a 1000 ml flask. To 400 mg of salicylic acid acetate, 1.6 ml of the above solution containing 400 mg of phosphatides was added and the solution adjusted with absolute ethanol to 4 ml. The final concentration of both ingredients in this pharmacological agent-lipid solution was 100 mg/ml. This procedure was performed at about 22.5° C.+/- about 2.5° C. and atmospheric pressure. Then 0.5 ml of the salicylic acid acetate-lipid solution was added to 9.5 ml of distilled water and briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure forming a suspension. The resulting suspension was milky in appearance and did not contain visable crystals or aggregates after a 30 minute period. Light microscopy of the suspension revealed aggregates, primarily with a diameter below 5 microns and no crystal characteristic for salicylic acid acetate. This suspension contained 0.5 mg salicylic acid acetate/ml.
[Compound]
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
above solution
Quantity
1.6 mL
Type
reactant
Reaction Step Three
[Compound]
Name
phosphatides
Quantity
400 mg
Type
reactant
Reaction Step Three
[Compound]
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
reactant
Reaction Step Four
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
salicylic acid acetate
Quantity
0.5 mg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[C:5]([OH:14])(=[O:13])[C:6]1[C:7](=[CH:9][CH:10]=[CH:11][CH:12]=1)O.O>C(O)C>[CH3:2][C:1]([O:4][C:12]1[CH:11]=[CH:10][CH:9]=[CH:7][C:6]=1[C:5]([OH:14])=[O:13])=[O:3] |f:0.1|

Inputs

Step One
Name
phosphatides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
salicylic acid acetate
Quantity
400 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Name
above solution
Quantity
1.6 mL
Type
reactant
Smiles
Name
phosphatides
Quantity
400 mg
Type
reactant
Smiles
Step Four
Name
salicylic acid acetate-lipid
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
9.5 mL
Type
reactant
Smiles
O
Step Five
Name
salicylic acid acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Step Six
Name
salicylic acid acetate
Quantity
0.5 mg
Type
reactant
Smiles
C(C)(=O)O.C(C=1C(O)=CC=CC1)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 °C
Stirring
Type
CUSTOM
Details
briefly shaken by hand, at about 22.5° C.+/- about 2.5° C. and atmospheric pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To prepare a suspension
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was performed at about 22.5° C.
CUSTOM
Type
CUSTOM
Details
forming a suspension
CUSTOM
Type
CUSTOM
Details
after a 30 minute
Duration
30 min

Outcomes

Product
Name
Type
Smiles
CC(=O)OC=1C=CC=CC1C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.